3,3,3-Tris(4-chlorophenyl)propionic acid
Overview
Description
3,3,3-Tris(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula (ClC6H4)3CCH2CO2H. It is known for its potent inhibitory effects on certain enzymes, particularly protein-tyrosine phosphatases like Yersinia PTP (protein-tyrosine phosphatase) YopH . This compound is characterized by the presence of three 4-chlorophenyl groups attached to a propanoic acid backbone, making it a unique and significant molecule in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 3,3,3-Tris(4-chlorophenyl)propionic acid is Yersinia protein-tyrosine phosphatase (YopH) . YopH is a critical virulence factor in Yersinia species, bacteria that can cause various diseases in humans. The compound acts as a potent inhibitor of this enzyme .
Mode of Action
This compound interacts with YopH, inhibiting its enzymatic activity . .
Result of Action
The inhibition of YopH by this compound could potentially disrupt the normal functioning of Yersinia bacteria, affecting their ability to cause disease
Biochemical Analysis
Biochemical Properties
3,3,3-Tris(4-chlorophenyl)propionic acid interacts with the enzyme protein-tyrosine phosphatase (PTP) YopH, inhibiting its activity . The nature of this interaction is inhibitory, meaning that the presence of this compound reduces the activity of YopH .
Cellular Effects
Its role as an inhibitor of YopH suggests that it may influence cell signaling pathways regulated by this enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the enzyme YopH, resulting in the inhibition of this enzyme . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-tris(4-chlorophenyl)propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Tris(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 3,3,3-tris(4-chlorophenyl)propanoic acid derivatives with additional carboxyl or keto groups.
Reduction: Formation of 3,3,3-tris(4-chlorophenyl)propanol or 3,3,3-tris(4-chlorophenyl)propane.
Substitution: Formation of halogenated or nitrated derivatives of 3,3,3-tris(4-chlorophenyl)propanoic acid.
Scientific Research Applications
3,3,3-Tris(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a potent inhibitor for protein-tyrosine phosphatases, making it valuable in studying enzyme functions and signaling pathways.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,3,3-Triphenylpropanoic acid: Lacks the chlorine atoms, making it less potent as an enzyme inhibitor.
3,3,3-Tris(4-bromophenyl)propanoic acid: Similar structure but with bromine atoms instead of chlorine, which may alter its reactivity and potency.
3,3,3-Tris(4-fluorophenyl)propanoic acid: Contains fluorine atoms, potentially affecting its chemical properties and biological activity.
Uniqueness: 3,3,3-Tris(4-chlorophenyl)propanoic acid is unique due to the presence of three 4-chlorophenyl groups, which enhance its inhibitory effects on specific enzymes. This structural feature distinguishes it from other similar compounds and contributes to its significant role in scientific research.
Properties
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIVWYJOCNGZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176065 | |
Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-06-1 | |
Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2168-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Tris(4-chlorophenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-tris(p-chlorophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3SB44ZHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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